molecular formula C24H27N3O8 B2919855 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 874805-47-7

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No. B2919855
CAS RN: 874805-47-7
M. Wt: 485.493
InChI Key: ZGCBAHUYMILQFS-UHFFFAOYSA-N
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Description

The compound “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This structure is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. For example, the benzo[d][1,3]dioxole moiety is a cyclic structure with oxygen atoms forming a bridge across the benzene ring . The oxazolidin-2-yl group is a five-membered ring containing nitrogen and oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. The presence of multiple functional groups provides numerous sites for potential reactions. For instance, the carbonyl group in the oxazolidin-2-yl moiety could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of polar functional groups like carbonyl and ether could influence its solubility in different solvents. The compound’s melting and boiling points, density, and other properties would also depend on its molecular structure .

Scientific Research Applications

Oxazolidinone Derivatives as Chemical Intermediates

Oxazolidin-2-ones are extensively utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries in synthesis due to their unique structural features. The study of various oxazolidinecarbohydrazides revealed their utility in forming weak interactions like hydrogen bonds and π-π stacking, which are critical in the design of molecular assemblies and pharmaceuticals (Nogueira et al., 2015).

Antibacterial Agents

Research has identified oxazolidinones as a promising class of antibacterial agents, offering a new mechanism of action against various bacteria. Modifications of the oxazolidinone structure, including the introduction of 1,2,3-triazoles, have led to compounds with reduced side effects, such as lower monoamine oxidase A inhibition, while maintaining antibacterial activity (Reck et al., 2005).

Fluorescent Markers

Chiral auxiliary-bearing isocyanides based on oxazolidinones have been synthesized, yielding compounds with strong fluorescence. These derivatives could serve as potential fluorescent markers or probes in biological imaging and diagnostics (Tang & Verkade, 1996).

Synthesis and Medicinal Chemistry

Oxazolidin-2-ones have facilitated the synthesis of complex molecules with potential medicinal applications. They serve as efficient ligands in catalysis, aiding in the amidation of aryl halides and cyclization processes, which are foundational reactions in pharmaceutical synthesis (Ma & Jiang, 2008).

Drug Development

The oxazole and oxazolidinone scaffolds are integral in drug discovery, exhibiting a wide range of biological activities. These compounds have been developed as antimicrobials, anticancer agents, and more, highlighting their versatility and potential as therapeutic agents (Zhang, Zhao, & Zhou, 2018).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity under various conditions. Given the bioactivity of related compounds, it could be of interest in the development of new pharmaceuticals or pesticides .

properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8/c1-31-17-5-3-15(11-19(17)32-2)7-8-25-22(28)23(29)26-13-21-27(9-10-33-21)24(30)16-4-6-18-20(12-16)35-14-34-18/h3-6,11-12,21H,7-10,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCBAHUYMILQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

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